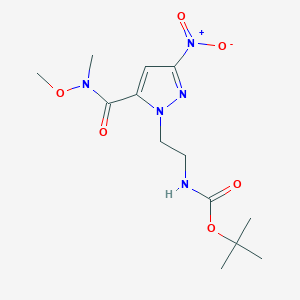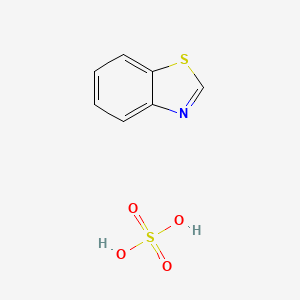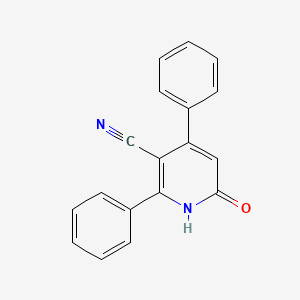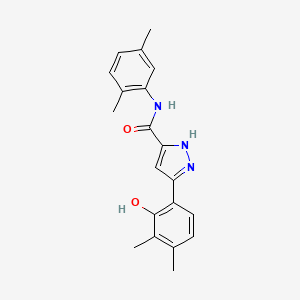
(4-Methylphenyl)(triphenyl)phosphanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) is a chemical compound with the molecular formula C25H22IP and a molecular weight of 480.32 g/mol . It is commonly used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes from aldehydes or ketones . This compound is also known for its role as a precursor in the preparation of various phosphonium salts and other organophosphorus compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) can be synthesized by reacting triphenylphosphine with 4-methylbenzyl iodide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction . The product is then purified by recrystallization from suitable solvents such as dichloromethane and ethyl acetate .
Industrial Production Methods
In an industrial setting, the synthesis of Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then subjected to multiple purification steps, including filtration, washing, and drying, to obtain the final compound in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different phosphonium derivatives.
Wittig Reaction: It is widely used in the Wittig reaction to form alkenes from aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various phosphonium salts, alkenes (from the Wittig reaction), and other organophosphorus compounds .
Applications De Recherche Scientifique
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) primarily involves its role as a nucleophile in the Wittig reaction. The phosphonium ylide formed from the compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism . The molecular targets and pathways involved include the formation of a betaine intermediate, which subsequently undergoes elimination to form the desired alkene product .
Comparaison Avec Des Composés Similaires
Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) can be compared with other similar compounds such as:
Methyltriphenylphosphonium iodide: Similar in structure but with a methyl group instead of a 4-methylphenyl group.
Ethyltriphenylphosphonium iodide: Contains an ethyl group instead of a 4-methylphenyl group.
Benzyltriphenylphosphonium iodide: Contains a benzyl group instead of a 4-methylphenyl group.
The uniqueness of Phosphonium, (4-methylphenyl)triphenyl-, iodide (1:1) lies in its specific reactivity and the steric effects imparted by the 4-methylphenyl group, which can influence the outcome of reactions and the properties of the final products .
Propriétés
Numéro CAS |
10111-23-6 |
|---|---|
Formule moléculaire |
C25H22IP |
Poids moléculaire |
480.3 g/mol |
Nom IUPAC |
(4-methylphenyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H22P.HI/c1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |
Clé InChI |
WAEFKEHAHCSBGA-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)




![1-(3-Ethoxyphenyl)-7-fluoro-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078732.png)
![2-(4-Methoxybenzyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078740.png)
![[28-(diethylamino)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,33-dioxa-27-thia-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),28-nonaen-13-yl] acetate](/img/structure/B14078743.png)
![4-hydroxy-8-{2-[(4-methoxyphenyl)amino]ethyl}-1,6,7-trimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078745.png)

methanone](/img/structure/B14078749.png)



